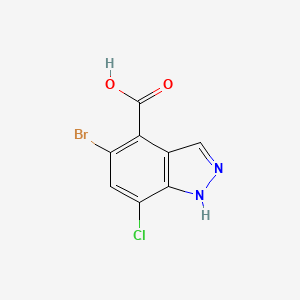
2-((4-Chlorobenzyl)amino)-9H-purin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorobenzyl)amino)-9H-purin-6-ol is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-chlorobenzylamino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol typically involves the reaction of 4-chlorobenzylamine with a purine derivative. One common method includes the use of 6-chloropurine as a starting material. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the 4-chlorobenzylamine attacks the 6-chloropurine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorobenzyl)amino)-9H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-((4-Chlorobenzyl)amino)-9H-purin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorobenzyl)amino)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Bromobenzyl)amino)-9H-purin-6-ol
- 2-((4-Methylbenzyl)amino)-9H-purin-6-ol
- 2-((4-Nitrobenzyl)amino)-9H-purin-6-ol
Uniqueness
2-((4-Chlorobenzyl)amino)-9H-purin-6-ol is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
123994-85-4 |
|---|---|
Molekularformel |
C12H10ClN5O |
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylamino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c13-8-3-1-7(2-4-8)5-14-12-17-10-9(11(19)18-12)15-6-16-10/h1-4,6H,5H2,(H3,14,15,16,17,18,19) |
InChI-Schlüssel |
CYIICQJYPMRJFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


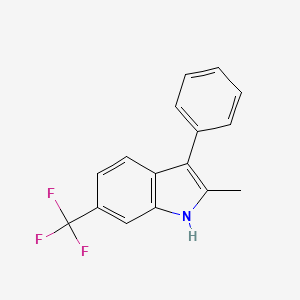
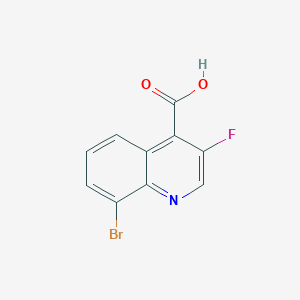

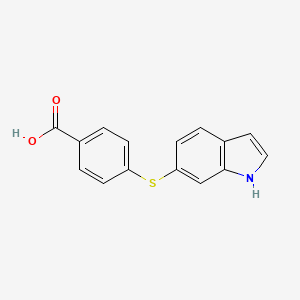


![1-[(2-Hydroxy-5-methylanilino)methylidene]naphthalen-2-one](/img/structure/B11846963.png)
![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
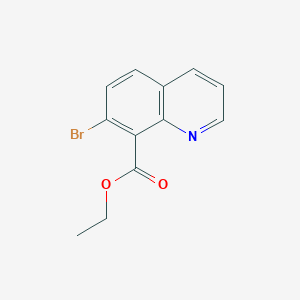


![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)
